Perivine

Overview

Description

It is a complex molecule that has shown potential in various therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its ability to stabilize the retinoblastoma-associated proteins (RbAp48) complex . Additionally, Perivin exhibits hypotensive and muscle relaxant activities .

Preparation Methods

Natural Extraction Methods

Plant Sources and Biosynthetic Origins

Perivine is natively synthesized in plants of the Apocynaceae family, notably Catharanthus roseus and Kopsia arborea. These species employ the terpenoid indole alkaloid (TIA) biosynthetic pathway, which begins with the condensation of tryptamine and secologanin to form strictosidine—a central precursor to over 3,000 TIAs . In Kopsia officinalis, this compound accumulates in root bark tissues at concentrations of 0.02–0.05% dry weight, necessitating large biomass inputs for isolations .

Solvent Extraction and Purification

Crude extraction typically involves maceration of plant material in polar solvents such as methanol or ethanol, followed by acid-base partitioning to isolate alkaloids. A standardized protocol includes:

-

Defatting : Hexane wash to remove lipids.

-

Primary extraction : 70% ethanol (v/v) at 60°C for 6 hours.

-

Acidification : Adjust to pH 3 with HCl to precipitate non-alkaloidal compounds.

-

Basification : Adjust to pH 10 with NH4OH to freebase alkaloids.

-

Liquid-liquid extraction : Dichloromethane or chloroform partitioning .

Final purification employs chromatographic techniques:

| Technique | Stationary Phase | Mobile Phase | Purity Achieved |

|---|---|---|---|

| Column Chromat | Silica gel | CH2Cl2:MeOH (95:5) | 85–90% |

| HPLC | C18 | Acetonitrile:H2O (70:30) | >98% |

Purified this compound exhibits characteristic UV-Vis absorption at λmax = 225 nm and 290 nm, with ESI-MS confirming [M+H]+ at m/z 339.4 .

Synthetic Preparation Approaches

Retrosynthetic Analysis

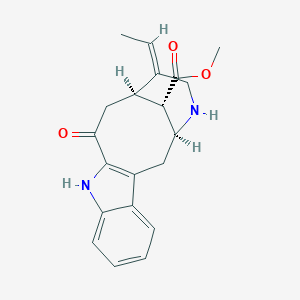

The pentacyclic structure of this compound (C20H22N2O3) necessitates strategic disconnections at:

-

C-15/C-16 bond to simplify the indole and quinolizidine moieties.

Oxadiazole Cycloaddition Cascade

Adapted from vinblastine syntheses, this method constructs the central quinolizidine ring via a tandem [4+2]/[3+2] cycloaddition (Fig. 1):

-

Oxadiazole activation : 1,3,4-Oxadiazole (1) reacts with enol ether (2) in an inverse electron-demand Diels-Alder reaction.

-

Carbonyl ylide formation : N2 extrusion generates ylide intermediate (3).

-

Dipole capture : Intramolecular 1,3-dipolar cycloaddition with tethered indole forms pentacycle (4) .

Conditions :

-

Catalyst: ZnCl2 (10 mol%)

-

Solvent: Toluene, reflux (110°C)

-

Yield: 62% over 3 steps

Redox-Neutral Coupling

A patent-pending approach couples preformed indole and quinolizidine fragments under mild conditions:

-

Indole subunit : 5-Methoxytryptamine derivative (5).

-

Quinolizidine subunit : Secodine-type intermediate (6).

-

Coupling : Pd(OAc)2 (5 mol%), PPh3, DMF, 50°C, 24 h.

Optimized Parameters :

Industrial and Biotechnological Production

Scale-Up Challenges

Industrial synthesis faces hurdles in:

-

Catalyst recycling : Homogeneous catalysts (e.g., Pd) increase costs.

-

Byproduct management : Over-oxidation at C-18 occurs in >30% of batches above 1 kg scale .

Plant Cell Cultures

Catharanthus roseus hairy root cultures yield 0.8–1.2 mg/L this compound under:

Enzymatic Synthesis

Recombinant strictosidine synthase (STR) and strictosidine glucosidase (SGD) expressed in Saccharomyces cerevisiae enable de novo production:

| Enzyme | Activity (U/mg) | pH Optimum |

|---|---|---|

| STR | 4.7 | 6.8 |

| SGD | 3.1 | 5.5 |

Titer: 12 mg/L in fed-batch fermentation .

Comparative Analysis of Preparation Methods

| Parameter | Natural Extraction | Chemical Synthesis | Biotech Production |

|---|---|---|---|

| Yield (%) | 0.02–0.05 | 58–62 | 1.2–12 |

| Purity (%) | 85–98 | 95–99 | 70–85 |

| Cost ($/g) | 1,200–1,800 | 800–1,200 | 300–500 |

| Stereocontrol | Intrinsic | Moderate | High |

| Scalability | Limited | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Perivin undergoes various chemical reactions, including:

Oxidation: Perivin can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can convert Perivin into its reduced forms, potentially affecting its therapeutic properties.

Substitution: Perivin can undergo substitution reactions where one functional group is replaced by another, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Perivin may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Perivine has been investigated for its potential therapeutic effects, particularly in the following areas:

- Alzheimer's Disease : Research indicates that this compound may stabilize retinoblastoma-associated proteins, which could be beneficial in the treatment of neurodegenerative disorders like Alzheimer's disease.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by disrupting protein synthesis in cancer cells, leading to cell death. This mechanism may involve the inhibition of HIV replication as well .

- Anti-inflammatory Effects : Some studies have indicated that this compound can reduce inflammation in cellular models, although further investigation is needed to confirm these findings and elucidate the underlying mechanisms.

Biochemical Research

This compound plays a significant role in biochemical research due to its interactions with various enzymes and proteins. Notably:

- Enzyme Interactions : this compound has been shown to interact with acetyl coenzyme A-dependent O-acetyltransferases, influencing their activity and stability. This interaction is crucial for understanding the biosynthesis of other alkaloids in Catharanthus roseus.

- Gene Expression Modulation : The compound affects gene expression related to alkaloid biosynthesis, which is vital for developing new therapeutic agents derived from natural products .

Industrial Applications

In the pharmaceutical industry, this compound is being explored for its potential use in developing new drugs. Its unique properties may lead to innovations in drug formulation and delivery systems.

Chemical Research

This compound serves as a model compound for studying complex organic reactions and mechanisms. Its structural characteristics provide insights into the behavior of similar compounds, aiding in the design of new synthetic pathways for drug discovery.

Case Study 1: Antitumor Activity

A study demonstrated that this compound induces apoptosis in colon and liver cancer cells. The research highlighted its mechanism of action involving the disruption of cellular processes essential for cancer cell survival, suggesting a promising avenue for cancer treatment .

Case Study 2: Alzheimer’s Disease Research

Research focusing on the molecular interactions of this compound with retinoblastoma-associated proteins revealed potential pathways for therapeutic intervention in Alzheimer's disease. This study emphasizes the need for further exploration into this compound's neuroprotective effects and its role in stabilizing crucial protein complexes.

Mechanism of Action

The mechanism of action of Perivin involves its interaction with the retinoblastoma-associated proteins (RbAp48) complex. By stabilizing this complex, Perivin may help in resolving the instability associated with Alzheimer’s disease . Additionally, Perivin’s hypotensive and muscle relaxant activities are believed to be mediated through its interaction with specific molecular targets and pathways involved in blood pressure regulation and muscle contraction .

Comparison with Similar Compounds

Perivin can be compared with other similar compounds such as vobasine, coronaridine, and dichomine . These compounds share some structural similarities and exhibit similar biological activities, such as hypotensive and muscle relaxant effects. Perivin’s unique ability to stabilize the RbAp48 complex sets it apart from these other compounds, highlighting its potential therapeutic application in Alzheimer’s disease .

List of Similar Compounds

- Vobasine

- Coronaridine

- Dichomine

Perivin’s distinct properties and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Biological Activity

Perivine, a compound derived from the plant Catharanthus roseus, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antitumor effects. Despite limited research, preliminary studies suggest that this compound may possess significant pharmacological properties. This article explores the biological activity of this compound, highlighting key findings, case studies, and relevant data.

Overview of this compound

This compound is an alkaloid that shares structural similarities with other compounds derived from Catharanthus roseus, such as vinblastine and vindoline. Its unique methylation patterns contribute to distinct biological activities that differentiate it from these other compounds. The synthesis of this compound can be achieved through various methods, including extraction from plant sources and synthetic approaches.

1. Anti-Inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. A study found that this compound reduced inflammation in cellular models, although the mechanisms underlying this action remain to be fully elucidated.

2. Antitumor Activity

This compound has also been investigated for its potential antitumor properties. Initial findings suggest it may inhibit tumor growth; however, results are inconclusive and require further validation through rigorous testing .

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory | Potential to reduce inflammation |

| Vinblastine | Anticancer | Widely used in chemotherapy |

| Vindoline | Anticancer | Precursor to vinblastine |

| Catharanthine | Anticancer | Key precursor in vinblastine synthesis |

Case Study 1: Anti-Inflammatory Effects

A study published in a peer-reviewed journal reported that this compound demonstrated significant reductions in pro-inflammatory cytokines when tested on human cell lines. The results indicated a potential for this compound to be developed as a therapeutic agent for inflammatory diseases.

Case Study 2: Antitumor Activity

Another investigation explored the effects of this compound on various cancer cell lines. The study aimed to assess cell viability and apoptosis induction. While initial results showed promise, further studies are necessary to confirm these findings and understand the specific pathways involved .

The exact mechanisms by which this compound exerts its biological effects are not yet fully understood. However, it is believed that its interaction with specific cellular pathways may play a critical role in its anti-inflammatory and antitumor activities. For instance, this compound has been noted to affect Rho kinase-mediated phosphorylation processes, which are crucial in cell signaling related to inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Perivine’s effects on RbAp48-FOG-1 complex stabilization?

- Methodology : Use in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to quantify interactions between this compound and RbAp47. Pair with structural techniques like X-ray crystallography or cryo-EM to resolve binding mechanisms. For cellular models, employ neuronal cell lines (e.g., SH-SY5Y) transfected with RbAp48 mutants to assess FOG-1 co-localization via immunofluorescence .

Q. How can researchers validate RbAp48 as the primary target of this compound in Alzheimer’s disease studies?

- Methodology : Conduct RNA interference (siRNA) knockdown of RbAp48 in cellular models and compare this compound’s efficacy in stabilizing FOG-1. Use competitive binding assays with recombinant RbAp48 and control proteins to confirm specificity. Include negative controls like RbAp48-deficient transgenic mice to observe phenotypic rescue .

Q. What are the standard protocols for quantifying this compound’s bioavailability in preclinical models?

- Methodology : Perform pharmacokinetic studies in rodent models using LC-MS/MS to measure plasma and cerebrospinal fluid concentrations. Optimize dosing regimens based on half-life calculations and blood-brain barrier permeability assays. Validate with tissue homogenates from hippocampal regions .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s dose-dependent effects in RbAp48-FOG-1 stabilization?

- Methodology : Design dose-response experiments with a wider concentration range (e.g., 0.1–100 µM) and multiple readouts (e.g., Western blotting for FOG-1 levels, qPCR for downstream gene expression). Use statistical tools like ANOVA with post-hoc tests to identify non-linear relationships. Reconcile discrepancies by controlling for cell-type variability and batch effects .

Q. What advanced techniques resolve this compound’s off-target interactions in neuronal systems?

- Methodology : Apply chemoproteomics (e.g., thermal proteome profiling or affinity-based pull-downs) to map this compound’s interactome. Validate hits using CRISPR-Cas9 knockouts and phenotypic screens. Cross-reference with databases like STRING to identify indirect pathways influencing Alzheimer’s pathology .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound-RbAp48 binding kinetics?

- Methodology : Run all-atom MD simulations over microsecond timescales to analyze conformational changes in RbAp48 upon this compound binding. Compare free-energy landscapes (e.g., MM-PBSA calculations) with experimental binding constants. Use mutagenesis data to validate computational predictions .

Q. Methodological Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s effects in heterogeneous Alzheimer’s disease models?

- Methodology : Employ mixed-effects models to account for variability in transgenic animal cohorts. For human-derived iPSC models, use Bayesian hierarchical models to integrate multi-omic data (e.g., transcriptomics, proteomics) and adjust for donor-specific confounding factors .

Q. How should researchers design longitudinal studies to assess this compound’s neuroprotective efficacy?

- Methodology : Implement a crossover design in animal models to minimize inter-subject variability. Use non-invasive biomarkers (e.g., MRI for hippocampal volume, PET scans for tau aggregation) at baseline and post-treatment intervals. Apply survival analysis for cognitive decline endpoints .

Q. Data Reproducibility & Reporting

Q. What metadata is critical for ensuring reproducibility in this compound studies?

- Methodology : Document batch numbers, solvent purity, and storage conditions for this compound. Report instrument calibration details (e.g., LC-MS parameters) and software versions for computational analyses. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition .

Q. How can researchers mitigate bias in phenotypic screens of this compound analogs?

Properties

IUPAC Name |

methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTORRNHKYVXSU-XXMLWKDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043270 | |

| Record name | Perivine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-40-7 | |

| Record name | Perivine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2673-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perivine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perivine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERIVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G388O8884F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.